

# S107 hydrochloride calstabin binding affinity

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: S107 hydrochloride

Cat. No.: B2382890

[Get Quote](#)

An In-depth Technical Guide to the Binding Dynamics of **S107 Hydrochloride** and Calstabin

## Abstract

**S107 hydrochloride** is a 1,4-benzothiazepine derivative investigated for its therapeutic potential in conditions characterized by pathological intracellular calcium leakage, such as heart failure and muscular dystrophies. Its mechanism is not one of direct, high-affinity binding to calstabin (FKBP12 or FKBP12.6) in isolation. Instead, S107 acts as a ryanodine receptor (RyR) stabilizer. It binds to the RyR channel complex and allosterically enhances the affinity of calstabin for its binding site on the receptor. This stabilization counteracts the dissociation of calstabin from the RyR complex—a dissociation often induced by stress conditions like hyperphosphorylation or oxidation—thereby preventing aberrant  $\text{Ca}^{2+}$  leakage from the sarcoplasmic reticulum. This guide provides a detailed exploration of the S107-calstabin interaction, focusing on the mechanistic principles and the advanced biophysical techniques required to accurately characterize this unique binding dynamic for research and drug development professionals.

## The Molecular Triad: S107, Calstabin, and the Ryanodine Receptor

The interaction between S107 and calstabin cannot be understood without considering the central role of the ryanodine receptor, the largest known ion channel.<sup>[1]</sup>

- **Ryanodine Receptors (RyRs):** These massive homotetrameric channels are embedded in the membrane of the sarcoplasmic/endoplasmic reticulum (SR/ER) and are responsible for

the rapid release of stored  $\text{Ca}^{2+}$ , which is fundamental for processes like muscle contraction. [2][3] There are two primary isoforms relevant to this discussion: RyR1 (skeletal muscle) and RyR2 (cardiac muscle).[1][4][5]

- Calstabin1 (FKBP12) and Calstabin2 (FKBP12.6): These are members of the FK506-binding protein (FKBP) family of immunophilins.[6] Calstabin1 (FKBP12) predominantly binds to RyR1, while Calstabin2 (FKBP12.6) is the primary binding partner for RyR2.[4][5] Under normal physiological conditions, one calstabin molecule binds to each of the four RyR subunits, acting as a crucial stabilizer that keeps the channel in a closed state during rest, preventing  $\text{Ca}^{2+}$  leakage.[7]
- **S107 Hydrochloride**: This small molecule is a derivative of JTV519.[8] Its primary therapeutic action is to stabilize the interaction between calstabin and the RyR channel.[7][9] [10] In disease states where the RyR complex is post-translationally modified (e.g., hyperphosphorylated by Protein Kinase A), the affinity of calstabin for RyR decreases, leading to its dissociation.[4] This "un-plugged" state results in a diastolic  $\text{Ca}^{2+}$  leak that can contribute to arrhythmias, heart failure, and muscle weakness. S107 reverses this by enhancing the rebinding of calstabin to the RyR channel.[9][11]

## Signaling Pathway and Mechanism of S107 Action

The following diagram illustrates the molecular events at the RyR channel complex and the intervention point for S107.



[Click to download full resolution via product page](#)

Caption: Mechanism of S107 action on the RyR-Calstabin complex.

## Quantifying the Interaction: Methodologies and Protocols

Determining the "binding affinity" of S107 is nuanced. The goal is not to measure a direct S107-calstabin Kd, but rather to quantify how S107 modulates the calstabin-RyR interaction. This requires techniques that can measure changes in protein-protein binding affinity or complex stability in the presence of a small molecule.

| Technique                              | Principle                                                                                                                             | Advantages                                                                                           | Disadvantages                                                                           |
|----------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------|
| Radioligand Binding Assay              | Measures the displacement of a radiolabeled ligand from its receptor by an unlabeled compound.                                        | High sensitivity, considered a "gold standard" for affinity determination.[12]                       | Requires synthesis of radiolabeled compounds, disposal of radioactive waste.            |
| Surface Plasmon Resonance (SPR)        | A label-free optical technique that measures changes in refractive index upon binding of an analyte to an immobilized ligand.[13][14] | Real-time kinetic data ( $k_a$ , $k_d$ ), label-free, requires small sample quantities.[15]          | Requires specialized equipment, protein immobilization can affect activity.             |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change that occurs when two molecules interact, providing a complete thermodynamic profile.[16][17]                 | Label-free, provides $\Delta H$ , $\Delta S$ , and $K_a$ in a single experiment, solution-based.[18] | Requires large amounts of pure protein, lower throughput, sensitive to buffer mismatch. |
| Co-Immunoprecipitation (Co-IP)         | Uses an antibody to pull down a target protein and its binding partners from a cell or tissue lysate.                                 | In-situ validation of interaction in a complex biological matrix.                                    | Primarily qualitative/semi-quantitative, susceptible to antibody artifacts.             |

## Protocol 2.1: Radioligand Binding Assay to Assess S107-Mediated Stabilization

This protocol is designed to measure the effect of S107 on the dissociation of calstabin from RyR1 in sarcoplasmic reticulum vesicles under oxidative stress.

Rationale: Stress conditions, such as the presence of NO-donors, can induce calstabin dissociation. S107 is expected to attenuate this effect. This assay quantifies the amount of

calstabin remaining bound to the RyR-enriched vesicles.

#### Materials:

- Sarcoplasmic Reticulum (SR) vesicles enriched in RyR1 (prepared from rabbit skeletal muscle).
- Recombinant FKBP12 (Calstabin1).
- **S107 Hydrochloride.**
- NO-donor (e.g., NOC12).[8]
- Binding Buffer: (e.g., 20 mM imidazole, pH 7.0, 0.25 M KCl).
- Wash Buffer: Ice-cold binding buffer.
- Anti-FKBP12 antibody for Western Blotting.
- 96-well filtration plate and vacuum manifold.

#### Step-by-Step Methodology:

- Vesicle Preparation: Thaw SR vesicles on ice. Determine protein concentration using a standard assay (e.g., BCA). Dilute to a working concentration in binding buffer.
- Assay Setup: In microcentrifuge tubes, prepare the following conditions (in triplicate):
  - Control: SR vesicles + Buffer.
  - Stress: SR vesicles + 50  $\mu$ M NOC12.
  - S107 Treatment: SR vesicles + 50  $\mu$ M NOC12 + varying concentrations of S107 (e.g., 1  $\mu$ M to 100  $\mu$ M).
- Incubation: Incubate all tubes for a set period (e.g., 4-5 hours) at 24°C to allow for stress-induced dissociation and S107 action.[19]

- Separation: Stop the reaction by rapid vacuum filtration through a 96-well glass fiber filter plate, trapping the SR vesicles.
- Washing: Wash the filters 3-4 times with ice-cold wash buffer to remove dissociated FKBP12 and other unbound components.
- Elution & Detection:
  - Punch out the filter discs for each well and place them in fresh tubes.
  - Add SDS-PAGE sample buffer to each tube and heat to elute the proteins from the filters.
  - Run the samples on an SDS-PAGE gel.
  - Transfer to a PVDF membrane and perform a Western Blot using an anti-FKBP12 antibody.
- Data Analysis:
  - Quantify the band intensity for FKBP12 in each lane using densitometry software.
  - The "Stress" condition should show a lower FKBP12 signal compared to the "Control," representing dissociation.
  - Plot the FKBP12 band intensity versus the concentration of S107. The resulting curve demonstrates the dose-dependent ability of S107 to prevent FKBP12 dissociation.

## Protocol 2.2: Surface Plasmon Resonance (SPR) to Measure Kinetic Modulation

Rationale: SPR allows for the real-time, label-free analysis of how S107 affects the binding and dissociation kinetics of calstabin to the RyR complex. This provides a more detailed mechanistic insight than endpoint assays.

Materials:

- SPR instrument (e.g., Biacore).

- Sensor chip (e.g., CM5 dextran chip).
- Purified RyR1 or RyR2 protein.
- Recombinant Calstabin1 (FKBP12) or Calstabin2 (FKBP12.6).
- **S107 Hydrochloride.**
- SPR Running Buffer: (e.g., HBS-EP+ buffer, pH 7.4).
- Amine coupling kit for immobilization.

#### Step-by-Step Methodology:

- Chip Preparation and Immobilization:
  - Equilibrate the sensor chip with running buffer.
  - Activate the carboxyl groups on the sensor surface using a mixture of EDC/NHS.
  - Immobilize the purified RyR protein to the surface of a flow cell via amine coupling to achieve a target density. A higher density is often needed for small molecule analysis.[\[20\]](#)
  - Deactivate any remaining active esters with ethanolamine.
  - A second flow cell should be activated and deactivated without protein to serve as a reference control.
- Kinetic Analysis of Calstabin Binding:
  - Inject a series of increasing concentrations of calstabin (e.g., 0.5 nM to 50 nM) over both the RyR-immobilized and reference flow cells.
  - Allow for sufficient association and dissociation time for each injection.
  - Regenerate the surface between injections if necessary (using a mild, optimized regeneration solution).
- Modulation by S107:

- Repeat the kinetic analysis from Step 2, but this time, the calstabin solutions (and the running buffer) are supplemented with a fixed, effective concentration of S107 (e.g., 10  $\mu\text{M}$ ).
- Data Analysis:
  - Subtract the reference flow cell data from the active flow cell data for each injection to correct for bulk refractive index changes and non-specific binding.
  - Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate ( $k_a$ ), dissociation rate ( $k_d$ ), and equilibrium dissociation constant ( $K_d = k_d/k_a$ ).
  - Compare the kinetic constants obtained in the absence and presence of S107. The expected result is a significant decrease in the dissociation rate ( $k_d$ ) in the presence of S107, leading to a lower overall  $K_d$  and indicating a more stable complex.

## SPR Experimental Workflow Diagram



[Click to download full resolution via product page](#)

Caption: Workflow for analyzing S107's effect using Surface Plasmon Resonance.

## Summary of Quantitative Data

Direct high-affinity binding data for S107 to isolated calstabin is not the relevant measure of its activity. The key quantitative data describe its effect on the RyR complex.

| Parameter                                         | Value                    | Context                                                                                                                         | Source |
|---------------------------------------------------|--------------------------|---------------------------------------------------------------------------------------------------------------------------------|--------|
| EC <sub>50</sub> of [ <sup>3</sup> H]S107 Binding | ~52 μM                   | Specific low-affinity binding to RyR1-enriched SR vesicles. This suggests S107 binds directly to the RyR1 complex.              | [8]    |
| Effect on Calstabin Binding                       | Increases FKBP12 binding | Observed in SR vesicles in the presence of reduced glutathione and an NO-donor, conditions that otherwise promote dissociation. | [8]    |
| Functional Blockage                               | 1 μM                     | Concentration for complete blockage of tetracaine-induced Ca <sup>2+</sup> leakage in murine myocytes with a mutant RyR2.       | [21]   |
| In Vivo Efficacy                                  | 20-75 mg/kg/day          | Effective oral or subcutaneous doses in mouse models to restore cardiac function or prevent cognitive dysfunction.              | [21]   |

## Conclusion and Future Directions

The interaction of **S107 hydrochloride** with calstabin is an exemplary case of allosteric modulation within a large macromolecular complex. It does not function as a classical competitive inhibitor for the calstabin active site but rather as a "molecular glue," enhancing the affinity of the calstabin-RyR interaction. This stabilization of a critical protein-protein interface is what underlies its therapeutic potential.

For researchers in this field, it is imperative to select biophysical methods that can probe the ternary complex (RyR-Calstabin-S107) rather than isolated binary interactions. Techniques like SPR and advanced radioligand binding assays are essential for quantifying the kinetic and affinity-enhancing effects of S107. Future research should focus on high-resolution structural studies, such as cryo-electron microscopy of the RyR complex bound to both calstabin and S107, to precisely map the S107 binding site and elucidate the structural changes that lead to the allosteric stabilization of calstabin.

## References

- Characterization of Small Molecule-Protein Interactions Using SPR Method. (n.d.). PubMed. Retrieved from [\[Link\]](#)
- Characterization of Small Molecule-Protein Interactions Using SPR Method. (n.d.). SpringerLink. Retrieved from [\[Link\]](#)
- Protein-Small Molecule Biomolecular Interactions – a Retrospective. (2024, June 20). Reichert Technologies. Retrieved from [\[Link\]](#)
- Structure of a mammalian ryanodine receptor. (2015). Nature. Retrieved from [\[Link\]](#)
- Structural Studies of the Ryanodine Receptor and Its Binding Protein, Calstabin. (2014, July 7). Columbia University Academic Commons. Retrieved from [\[Link\]](#)
- Structural Studies of the Ryanodine Receptor and Its Binding Protein, Calstabin. (2014, July 7). SciSpace. Retrieved from [\[Link\]](#)
- A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. (n.d.). PubMed Central. Retrieved from [\[Link\]](#)

- Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. (n.d.). PubMed. Retrieved from [\[Link\]](#)
- A drug and ATP binding site in type 1 ryanodine receptor. (n.d.). ryr1.org. Retrieved from [\[Link\]](#)
- Complex Actions of FKBP12 on RyR1 Ion Channel Activity Consistent with Negative Co-Operativity in FKBP12 Binding to the RyR1 Tetramer. (2025, January 21). MDPI. Retrieved from [\[Link\]](#)
- Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously to two specific protein binding sites with different affinities. (2012, December 20). protocols.io. Retrieved from [\[Link\]](#)
- A beginner's guide to surface plasmon resonance. (2023, February 13). The Biochemist. Retrieved from [\[Link\]](#)
- Isothermal Titration Calorimetry Characterization of Drug-Binding Energetics to Blood Proteins. (n.d.). SpringerLink. Retrieved from [\[Link\]](#)
- Design and Structure-Based Study of New Potential FKBP12 Inhibitors. (n.d.). PubMed Central. Retrieved from [\[Link\]](#)
- The ryanodine receptor-calstabin interaction stabilizer S107 protects hippocampal neurons from GABAergic synaptic alterations induced by Abeta42 oligomers. (n.d.). PubMed. Retrieved from [\[Link\]](#)
- Ryanodine Receptors: Structure, Expression, Molecular Details, and Function in Calcium Release. (n.d.). PubMed Central. Retrieved from [\[Link\]](#)
- FK506-binding protein 12 ligands: A patent review. (2025, August 7). ResearchGate. Retrieved from [\[Link\]](#)
- Isothermal titration calorimetry for studying protein-ligand interactions. (n.d.). PubMed. Retrieved from [\[Link\]](#)
- Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved from [\[Link\]](#)

- Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. (2019, January 10). Malvern Panalytical. Retrieved from [\[Link\]](#)
- Natural product ligands of FKBP12: Immunosuppressive antifungal agents FK506, rapamycin, and beyond. (2023, January 12). PubMed Central. Retrieved from [\[Link\]](#)
- Stabilization of the skeletal muscle ryanodine receptor ion channel-FKBP12 complex by the 1,4-benzothiazepine derivative S107. (2013, January 17). PubMed. Retrieved from [\[Link\]](#)
- PDF Review articles in FKBP12. (n.d.). ResearchGate. Retrieved from [\[Link\]](#)
- The ryanodine receptor stabilizer S107 ameliorates contractility of adult Rbm20 knockout rat cardiomyocytes. (n.d.). PubMed. Retrieved from [\[Link\]](#)
- An FKBP12 Binding Assay Based Upon Biotinylated FKBP12. (n.d.). PubMed. Retrieved from [\[Link\]](#)
- Role of ryanodine receptor 2 and FK506-binding protein 12.6 dissociation in pulmonary hypertension. (2023, January 10). PubMed Central. Retrieved from [\[Link\]](#)
- Radioligand Binding Assay. (n.d.). Gifford Bioscience. Retrieved from [\[Link\]](#)
- Ryanodine receptor. (n.d.). Wikipedia. Retrieved from [\[Link\]](#)
- Radioligand Binding Assay. (n.d.). Creative Bioarray. Retrieved from [\[Link\]](#)
- Effects of NOC12 and S107 on [3H]ryanodine binding to RyR1. (n.d.). ResearchGate. Retrieved from [\[Link\]](#)
- RyR-Calstabin Interaction Stabilizer, S107. (n.d.). Calbiochem. Retrieved from [\[Link\]](#)
- The Ryanodine receptor stabilizer S107 fails to support motor neuronal neuriteogenesis in vitro. (2021, December 1). CoLab. Retrieved from [\[Link\]](#)
- FKBP12.6 Activates RyR1: Investigating the Amino Acid Residues Critical for Channel Modulation. (n.d.). PubMed Central. Retrieved from [\[Link\]](#)

- Kinetics of FKBP12.6 binding to ryanodine receptors in permeabilized cardiac myocytes and effects on Ca sparks. (2010, June 11). PubMed. Retrieved from [[Link](#)]
- Screening for the calstabin-ryanodine receptor complex stabilizers JTV-519 and S-107 in doping control analysis. (n.d.). PubMed. Retrieved from [[Link](#)]
- Radioligand binding methods: practical guide and tips. (n.d.). Semantic Scholar. Retrieved from [[Link](#)]
- Creating Diverse Target-Binding Surfaces on FKBP12: Synthesis and Evaluation of a Rapamycin Analogue Library. (n.d.). PubMed Central. Retrieved from [[Link](#)]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. ryr1.org [[ryr1.org](#)]
- 2. Structure of a mammalian ryanodine receptor - PMC [[pmc.ncbi.nlm.nih.gov](#)]
- 3. Ryanodine receptor - Wikipedia [[en.wikipedia.org](#)]
- 4. Making sure you're not a bot! [[academiccommons.columbia.edu](#)]
- 5. scispace.com [[scispace.com](#)]
- 6. medchemexpress.com [[medchemexpress.com](#)]
- 7. Complex Actions of FKBP12 on RyR1 Ion Channel Activity Consistent with Negative Co-Operativity in FKBP12 Binding to the RyR1 Tetramer - PMC [[pmc.ncbi.nlm.nih.gov](#)]
- 8. Stabilization of the skeletal muscle ryanodine receptor ion channel-FKBP12 complex by the 1,4-benzothiazepine derivative S107 - PubMed [[pubmed.ncbi.nlm.nih.gov](#)]
- 9. medchemexpress.com [[medchemexpress.com](#)]
- 10. Role of ryanodine receptor 2 and FK506-binding protein 12.6 dissociation in pulmonary hypertension - PMC [[pmc.ncbi.nlm.nih.gov](#)]

- 11. Screening for the calstabin-ryanodine receptor complex stabilizers JTV-519 and S-107 in doping control analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Characterization of Small Molecule-Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 15. portlandpress.com [portlandpress.com]
- 16. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Isothermal Titration Calorimetry Characterization of Drug-Binding Energetics to Blood Proteins | Springer Nature Experiments [experiments.springernature.com]
- 19. researchgate.net [researchgate.net]
- 20. Protein-Small Molecule Biomolecular Interactions – a Retrospective [reichertspr.com]
- 21. merckmillipore.com [merckmillipore.com]
- To cite this document: BenchChem. [S107 hydrochloride calstabin binding affinity]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2382890#s107-hydrochloride-calstabin-binding-affinity]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)